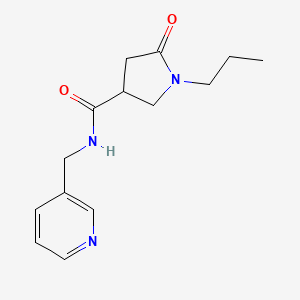![molecular formula C18H16N6O B6127608 4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6127608.png)
4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, also known as HBT, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. HBT is a hydrazone derivative of 4-hydroxybenzaldehyde and 8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-carboxylic acid hydrazide.
Wirkmechanismus
4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone exerts its biological activities through various mechanisms of action. It has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has also been shown to induce DNA damage, which leads to apoptosis in cancer cells. Additionally, 4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes such as catalase and superoxide dismutase. 4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has also been shown to reduce lipid peroxidation, which is a major contributor to various diseases such as cancer and cardiovascular diseases. Additionally, 4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been reported to regulate glucose metabolism by increasing glucose uptake and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is also soluble in various solvents, which makes it suitable for various biological assays. However, 4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has some limitations as well. It has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments. Additionally, 4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has poor aqueous solubility, which may affect its bioavailability.
Zukünftige Richtungen
For 4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone include exploring its potential as a therapeutic agent for various diseases and the development of 4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone derivatives with improved solubility and bioavailability.
Synthesemethoden
The synthesis of 4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves the reaction between 4-hydroxybenzaldehyde and 8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds under mild reaction conditions and yields 4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone as a yellow solid with a melting point of 210-212°C. The purity of the synthesized 4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can be confirmed by thin-layer chromatography and spectroscopic techniques such as UV, IR, and NMR.
Wissenschaftliche Forschungsanwendungen
4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. 4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been reported to induce apoptosis and cell cycle arrest in cancer cells. 4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been reported to possess antimicrobial activity against several bacterial strains.
Eigenschaften
IUPAC Name |
4-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-2-11-5-8-15-14(9-11)16-17(20-15)21-18(24-22-16)23-19-10-12-3-6-13(25)7-4-12/h3-10,25H,2H2,1H3,(H2,20,21,23,24)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCLBHMPZLYSMI-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-4-chloro-2-{[(2-methoxyphenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B6127526.png)
![1-ethyl-4-({methyl[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-2-pyrrolidinone](/img/structure/B6127533.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-N'-phenylurea](/img/structure/B6127541.png)

![2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6127549.png)

![methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B6127577.png)
![N~3~-[2-(2,4-dichlorophenyl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B6127582.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6127592.png)
![4-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6127611.png)

![3-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6127617.png)